
Ethyl 18-fluorooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 18-fluorooctadecanoate is a fluorinated ester compound that has garnered interest in various scientific fields due to its unique properties. The compound is characterized by the presence of a fluorine atom at the 18th position of the octadecanoate chain, which imparts distinct chemical and physical properties compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 18-fluorooctadecanoate typically involves the fluorination of octadecanoic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as cesium fluoride, reacts with an appropriate precursor under specific conditions . The reaction is often carried out in the presence of a solvent like dimethyl sulfoxide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 18-fluorooctadecanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, water or alcohol as solvents.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Cesium fluoride, dimethyl sulfoxide.
Major Products
Hydrolysis: Octadecanoic acid and ethanol.
Reduction: 18-fluorooctadecanol.
Substitution: Various substituted octadecanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 18-fluorooctadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 18-fluorooctadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s lipophilicity and metabolic stability . This can affect the compound’s distribution within biological systems and its interaction with molecular targets such as enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Ethyl 18-fluorooctadecanoate can be compared with other fluorinated fatty acid esters, such as:
Ethyl 18-chlorooctadecanoate: Similar in structure but with a chlorine atom instead of fluorine, resulting in different reactivity and biological properties.
Ethyl 18-bromooctadecanoate: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to variations in chemical behavior and applications.
Uniqueness
The presence of the fluorine atom at the 18th position makes this compound unique in terms of its chemical stability, reactivity, and biological interactions. Fluorine’s properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, contribute to the compound’s distinct characteristics .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, derived from the presence of the fluorine atom, make it a valuable tool in research and development across multiple disciplines.
Properties
Molecular Formula |
C20H39FO2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
ethyl 18-fluorooctadecanoate |
InChI |
InChI=1S/C20H39FO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChI Key |
XHCJVIUSUCFRDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine](/img/structure/B12981531.png)
![(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B12981532.png)

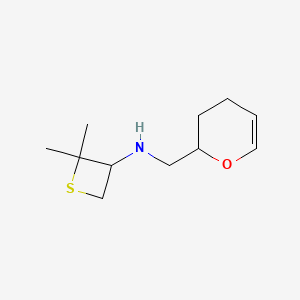
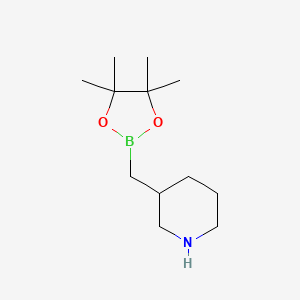
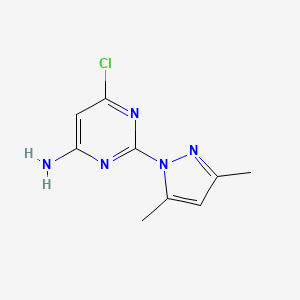
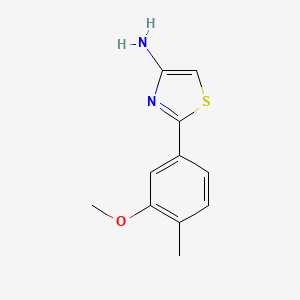
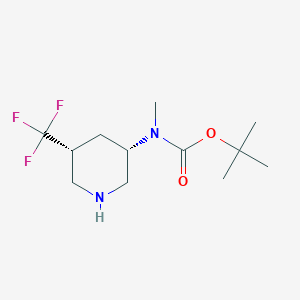
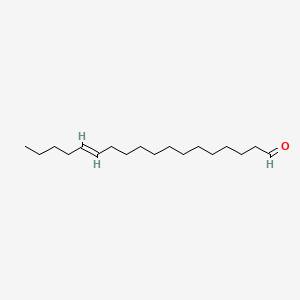
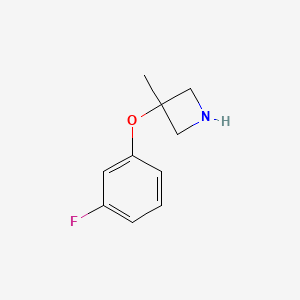
![4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B12981600.png)

![(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B12981621.png)
